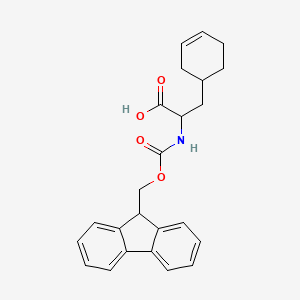
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid is a useful research compound. Its molecular formula is C24H25NO4 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclohex-3-en-1-yl)propanoic acid, commonly referred to as Fluorenyl amino acid derivative, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound features a fluorenyl moiety, which is known for its diverse pharmacological applications. The structure can be represented as follows:
This molecular formula indicates the presence of functional groups that may contribute to its biological activity, including the methoxycarbonyl and amino groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of fluorenyl derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The electron-withdrawing inductive effects from substituents on the fluorenyl ring enhance their antimicrobial potency .
Table 1: Antimicrobial Activity of Fluorenyl Derivatives
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Tilorone | Staphylococcus aureus | 15 | |
| Fluorenone Derivative | E. coli | 18 | |
| New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivative | Bacillus anthracis | 20 |
Antitumor Activity
Fluorenyl derivatives have also been studied for their antitumor properties. In vitro assays have demonstrated that certain derivatives inhibit cell proliferation in cancer cell lines by acting as topoisomerase inhibitors. The introduction of specific alkyl groups has been found to enhance this activity significantly .
Table 2: Antitumor Activity of Selected Fluorenyl Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Fluorenone Analog | HeLa | 10 | Topoisomerase inhibition |
| 2,7-Diamidofluorenones | MCF-7 | 5 | Apoptosis induction |
| Novel Fluorene Derivative | A549 | 15 | Cell cycle arrest |
The biological activity of this compound is believed to stem from several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Disruption of Membrane Integrity : Some derivatives have shown the ability to disrupt bacterial membranes, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, certain fluorenyl derivatives can trigger apoptotic pathways, leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of fluorenyl derivatives demonstrated significant antimicrobial activity against multi-drug resistant strains. The research indicated that structural modifications could lead to enhanced efficacy against both planktonic and biofilm states of bacteria .
Case Study 2: Anticancer Properties
In another investigation, a novel fluorenone derivative was tested in vitro against various cancer cell lines. The results showed a marked decrease in cell viability at concentrations as low as 5 μM, indicating strong potential for development into therapeutic agents for cancer treatment .
Properties
Molecular Formula |
C24H25NO4 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-cyclohex-3-en-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H25NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-2,4-7,10-13,16,21-22H,3,8-9,14-15H2,(H,25,28)(H,26,27) |
InChI Key |
DJJADOSOQLAGSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















